3-[(Prop-2-en-1-yl)amino]propane-1,2-diol
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Overview
Description
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol is an organic compound with the molecular formula C6H13NO2. It is a versatile compound used in various scientific and industrial applications. This compound is characterized by the presence of an amino group attached to a propane-1,2-diol backbone, with a prop-2-en-1-yl substituent on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-chloropropane-1,2-diol with prop-2-en-1-amine under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The starting materials, 3-chloropropane-1,2-diol and prop-2-en-1-amine, are mixed in a reactor with a suitable base, such as sodium hydroxide. The reaction mixture is stirred and heated to optimize the yield. After the reaction is complete, the product is isolated through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include aldehydes, ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propene: Similar structure but lacks the diol functionality.
1,2-Propanediol: Contains the diol group but lacks the amino and prop-2-en-1-yl substituents.
2-Amino-1,3-propanediol: Similar diol structure but with different amino group positioning.
Uniqueness
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol is unique due to its combination of an amino group, diol functionality, and prop-2-en-1-yl substituent. This unique structure allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-(prop-2-enylamino)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-7-4-6(9)5-8/h2,6-9H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVHMLNLRBECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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